molecular formula C20H18ClNO B1420613 6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-53-1

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420613
M. Wt: 323.8 g/mol
InChI Key: RNQOZQOCGZXKBC-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO and a molecular weight of 323.82 . It is a heterocyclic compound that has garnered interest in scientific research for its potential applications in various fields.


Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride” is 323.82 . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Synthesis and Complex Formation

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride and its derivatives have been used in the synthesis of complex ligands. For example, Laguna et al. (2014) demonstrated a one-step catalytic synthesis of 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, which are used to form gold(III) complexes. These complexes were characterized by X-ray diffraction and exhibited varied ligand environments, indicating their potential in catalysis and materials science (Laguna et al., 2014).

Spectroscopy and Chemosensor Development

The compound is also relevant in the development of chemosensors. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazo[1,2-a]quinolines, using derivatives of 6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride, to study their properties as potential chemosensors for various cations. Their findings indicated significant changes in fluorescence intensity upon interaction with different cations, demonstrating their potential use in chemical sensing (Hranjec et al., 2012).

Nonlinear Optical Research

Further, Khalid et al. (2019) explored the nonlinear optical (NLO) properties of quinoline-based derivatives, including those related to 6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride. Their research involved both synthetic and computational approaches, highlighting the compound's potential applications in NLO and biological research (Khalid et al., 2019).

Heterocyclic Chemistry

Additionally, the compound's derivatives have been used in heterocyclic chemistry. Medvedeva et al. (2014) worked on the Stollé type reaction of derivatives, leading to the synthesis of various novel heterocyclic systems. This research expands the understanding of the compound's versatility in synthesizing new chemical structures (Medvedeva et al., 2014).

properties

IUPAC Name

6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-3-4-14-6-8-15(9-7-14)19-12-17(20(21)23)16-11-13(2)5-10-18(16)22-19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQOZQOCGZXKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200372
Record name 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160253-53-1
Record name 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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